Cinnolin-4-ol hydrochloride

Pain TRPV1 Antagonist Ion Channel

Cinnolin-4-ol hydrochloride (CAS: 667467-64-3) is the hydrochloride salt of cinnolin-4-ol, a bicyclic heteroaromatic compound featuring a fused benzene-pyridazine ring system with a hydroxyl group at the 4-position. The parent compound, cinnolin-4-ol (CAS: 875-66-1), exists predominantly in the cinnolin-4(1H)-one tautomeric form in solution.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 667467-64-3; 875-66-1
Cat. No. B2795611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-4-ol hydrochloride
CAS667467-64-3; 875-66-1
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=NN2.Cl
InChIInChI=1S/C8H6N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-5H,(H,10,11);1H
InChIKeyIXFUYHPVZIEHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-4-ol Hydrochloride: A Core Cinnoline Scaffold for Medicinal Chemistry and Enzyme Inhibition Research


Cinnolin-4-ol hydrochloride (CAS: 667467-64-3) is the hydrochloride salt of cinnolin-4-ol, a bicyclic heteroaromatic compound featuring a fused benzene-pyridazine ring system with a hydroxyl group at the 4-position. The parent compound, cinnolin-4-ol (CAS: 875-66-1), exists predominantly in the cinnolin-4(1H)-one tautomeric form in solution [1]. This scaffold serves as a privileged structure in medicinal chemistry, with demonstrated applications as a pharmacophore in the development of human neutrophil elastase (HNE) inhibitors, protein-arginine deiminase type-4 (PAD4) inhibitors, and other therapeutic targets [2][3]. The hydrochloride salt form offers enhanced aqueous solubility and handling characteristics suitable for biological assay preparation and chemical derivatization .

Why Cinnolin-4-ol Hydrochloride Cannot Be Replaced by Generic Quinoline or Isoquinoline Analogs


Generic substitution of cinnolin-4-ol with structurally similar heterocycles such as quinoline, isoquinoline, phthalazine, or quinoxaline is not scientifically valid due to significant differences in pharmacophore geometry, electronic distribution, and target engagement profiles. Direct comparative studies of TRPV1 antagonists demonstrate that the cinnoline moiety confers distinct potency and selectivity characteristics compared to these analogs, with cinnoline-containing compounds exhibiting an hTRPV1 IC50 of 189 nM, positioning it between the more potent 5-isoquinoline (4 nM) and the less potent phthalazine (175 nM) and quinoxaline cores [1]. Furthermore, in HNE inhibition, the cinnoline scaffold provides a unique balance of inhibitory activity and aqueous stability that is not replicated by alternative heterocycles, necessitating specific procurement of the cinnoline core for structure-activity relationship (SAR) studies [2].

Quantitative Evidence Guide: Differentiating Cinnolin-4-ol Hydrochloride from Structural Analogs


TRPV1 Antagonist Potency: Cinnoline vs. Quinoline, Isoquinoline, and Phthalazine Cores

In a systematic head-to-head comparison of urea-based TRPV1 antagonists, the cinnoline-containing compound (30) demonstrated an hTRPV1 IC50 of 189 nM. This potency was intermediate among the bicyclic heteroaromatic pharmacophores evaluated: it was less potent than the 5-isoquinoline analog (14a, IC50 = 4 nM) and the quinazoline analog (20a, IC50 = 42 nM), but more potent than the regioisomeric phthalazine compound (24, IC50 = 175 nM) [1]. The pharmacophore potency ranking was established as: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].

Pain TRPV1 Antagonist Ion Channel

HNE Inhibition: Cinnoline Scaffold Potency vs. N-Benzoylindazole Comparator

Cinnoline derivatives evaluated as human neutrophil elastase (HNE) inhibitors exhibited lower potency compared to previously reported N-benzoylindazole inhibitors. However, the cinnoline series demonstrated a compensatory advantage in aqueous stability. The most potent cinnoline compound (18a) achieved an HNE IC50 of 56 nM with a chemical stability half-life (t1/2) of 114 minutes [1]. This balance of moderate potency and enhanced stability distinguishes the cinnoline scaffold from the more potent but less stable indazole-based inhibitors [1].

Inflammation Neutrophil Elastase COPD

PAD4 Inhibition: Cinnolin-4-ol Derivative Achieves Nanomolar Potency

A complex cinnolin-4-ol-containing compound (US11524959, Compound 395) demonstrated potent inhibition of protein-arginine deiminase type-4 (PAD4) with an IC50 of 12 nM [1]. While this represents a highly elaborated cinnoline derivative rather than the parent cinnolin-4-ol, it establishes the scaffold's capacity to achieve single-digit nanomolar potency against a clinically relevant target when appropriately substituted. PAD4 is implicated in autoimmune diseases and cancer, making this a valuable benchmark for medicinal chemistry programs [1].

Autoimmune Disease PAD4 Inhibitor Cancer

Antibacterial Activity: Cinnolin-4-ol MIC Against Staphylococcus aureus

Cinnolin-4-ol demonstrates antibacterial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) of 15 µg/mL . This provides a baseline antibacterial potency metric for the parent scaffold. As a class-level inference, cinnoline derivatives exhibit broad-spectrum antibacterial and antifungal activities against various pathogenic microbes including E. coli and C. albicans [1].

Antibacterial Infectious Disease Antimicrobial Resistance

Optimal Research and Industrial Applications for Cinnolin-4-ol Hydrochloride Based on Quantitative Evidence


TRPV1 Antagonist Lead Optimization Requiring Intermediate Potency Window

Based on the direct head-to-head TRPV1 IC50 comparison data, cinnoline-based urea antagonists (IC50 = 189 nM) are optimally suited for pain research programs where a moderate level of TRPV1 antagonism is desired—neither the ultra-high potency of 5-isoquinoline derivatives (IC50 = 4 nM) nor the weaker activity of alternative scaffolds. This makes cinnolin-4-ol an appropriate core scaffold for developing analgesics with potentially reduced on-target side effects associated with complete receptor blockade [1].

Human Neutrophil Elastase (HNE) Inhibitor Development for Inflammatory Diseases

The cinnoline scaffold offers a distinct advantage in HNE inhibitor programs where aqueous stability is a critical design criterion. While N-benzoylindazole inhibitors provide higher potency, their lower aqueous stability limits utility in long-duration assays or in vivo models. The cinnoline derivative 18a (IC50 = 56 nM, t1/2 = 114 min) demonstrates a favorable stability-potency balance, positioning cinnolin-4-ol as a preferred starting material for developing HNE inhibitors intended for chronic inflammatory disease models (e.g., COPD, acute lung injury) [1].

PAD4-Targeted Autoimmune and Oncology Drug Discovery

The potent PAD4 inhibition (IC50 = 12 nM) achieved by an elaborated cinnolin-4-ol derivative validates the scaffold's suitability for autoimmune disease (e.g., rheumatoid arthritis) and oncology programs targeting PAD4-mediated pathways. Researchers procuring cinnolin-4-ol hydrochloride can leverage this established target engagement profile to design novel PAD4 inhibitors with optimized pharmacokinetic properties, building upon the scaffold's demonstrated capacity for nanomolar potency [1].

Antimicrobial Screening and Derivatization Programs

With a baseline MIC of 15 µg/mL against S. aureus, cinnolin-4-ol serves as a validated antimicrobial starting point. Researchers can procure cinnolin-4-ol hydrochloride to generate derivative libraries and assess structure-activity relationships (SAR) for enhanced antibacterial or antifungal activity. The scaffold's broad-spectrum potential, as documented in class-level reviews, supports its use in hit-to-lead campaigns against Gram-positive and fungal pathogens [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnolin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.